Ecteinascidin 743
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecteinascidin 743 is initially isolated from the marine ascidian Ecteinascidia turbinata. Due to its complex structure and low natural yield, synthetic methods have been developed. One such method involves the semisynthesis from cyanosafracin B, a compound obtained through fermentation of Pseudomonas fluorescens . The semisynthesis involves 18-21 steps with an overall yield of about 1.0% . Another approach involves the total synthesis from L-glutamic acid, which includes stereoselective Heck reactions and intramolecular substitutions .
Industrial Production Methods
Industrial production of this compound primarily relies on semisynthetic methods due to the low yield from natural sources. The semisynthesis from cyanosafracin B is the most widely used method, involving multiple steps to convert the intermediate into the final product .
Chemical Reactions Analysis
Types of Reactions
Ecteinascidin 743 undergoes several types of chemical reactions, including:
Alkylation: It forms covalent adducts with DNA by reacting with the N2 position of guanine.
Bending of DNA: Unlike other DNA-binding agents, this compound bends DNA towards the major groove.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as cyanosafracin B, L-glutamic acid, and various protective groups. Reaction conditions include stereoselective Heck reactions, intramolecular substitutions, and oxidative cleavage .
Major Products Formed
The major product formed from the reactions involving this compound is the covalent DNA adduct, which is responsible for its antitumor activity .
Scientific Research Applications
Ecteinascidin 743 has a wide range of scientific research applications:
Mechanism of Action
Ecteinascidin 743 exerts its effects by binding to the minor groove of DNA and forming covalent adducts with the N2 position of guanine. This interaction bends the DNA towards the major groove, disrupting transcription and DNA repair pathways . It also modulates the production of cytokines and chemokines, affecting the tumor microenvironment .
Comparison with Similar Compounds
Ecteinascidin 743 is unique among DNA-binding agents due to its ability to bend DNA towards the major groove. Similar compounds include:
Saframycin A: Another DNA-binding agent that forms covalent adducts with DNA but does not bend DNA in the same manner.
Lurbinectedin: A simpler analog of this compound, currently in clinical trials for the treatment of small cell lung cancer.
This compound stands out due to its unique mechanism of action and its potent antitumor activity, making it a valuable compound in cancer research and treatment.
Properties
IUPAC Name |
(5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRCIRHQMSYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N3O11S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861227 |
Source
|
Record name | 6',8,14-Trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-19-oxo-3',4',6,7,12,13,14,16-octahydro-2H,2'H,6aH-spiro[7,13-epimino-6,16-(epithiopropanooxymethano)[1,3]dioxolo[7,8]isoquinolino[3,2-b][3]benzazocine-20,1'-isoquinolin]-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30861227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114899-77-3 |
Source
|
Record name | (1'R,6R,6aR,7R,13S,14S,16R)-5-Acetoxy-6',8,14-trihydroxy-7',9-dimethoxy-4,10,23-trimethyl-1',2',3',4',6a,7,12,13,14,16-decahydro-6H-spiro[6,16-(epithiopropanoxymethano)-7,13-imino-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-20,1'-isoquinolin]-19-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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